1H-isoindole-1,3(2H)-dione, 5-amino-2-hydroxy-
Description
Origins and Early Applications
The phthalimide scaffold, first synthesized in the late 19th century through the condensation of phthalic anhydride with ammonia or primary amines, laid the foundation for isoindole-1,3-dione chemistry. Early derivatives demonstrated anticonvulsant and sedative properties, though their therapeutic potential remained limited by poor solubility and off-target effects. The discovery of thalidomide (α-phthalimidoglutarimide) in the 1950s marked a turning point, revealing both the promise and risks of phthalimide-based drugs. While thalidomide’s teratogenicity led to its withdrawal, subsequent research identified cereblon (CRBN)-mediated protein degradation as its mechanism of action, reigniting interest in phthalimide derivatives as molecular glues.
Structural Innovations Leading to 5-Amino-2-Hydroxy Derivatives
The introduction of polar substituents at strategic positions on the isoindole ring addressed early limitations in pharmacokinetics. The 5-amino group enhances hydrogen-bond donor capacity, while the 2-hydroxyethyl moiety improves aqueous solubility through hydrogen-bond acceptor properties. Synthetic breakthroughs, such as microwave-assisted condensation and regioselective bromination, enabled precise functionalization of the isoindole core (Table 1).
Table 1: Key Synthetic Methods for 5-Amino-2-Hydroxy-Isoindole Derivatives
| Method | Reagents/Conditions | Yield (%) | Key Advantages |
|---|---|---|---|
| Microwave-assisted | Phthalic anhydride, hydroxylamine hydrochloride, DMF, 600W | 95 | Rapid reaction time (4.5 min) |
| Oxidative functionalization | KMnO₄ in H₂O/pyridine | 82 | Regioselective C-4/C-5 bromination |
| Click chemistry | Azide-alkyne cycloaddition | 78 | Modular triazole incorporation |
Properties
IUPAC Name |
5-amino-2-hydroxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c9-4-1-2-5-6(3-4)8(12)10(13)7(5)11/h1-3,13H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEPIVQISLENOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)N(C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327093 | |
| Record name | NSC630954 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105969-84-4 | |
| Record name | NSC630954 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-isoindole-1,3(2H)-dione, 5-amino-2-hydroxy- can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as a phthalic anhydride derivative, in the presence of an amine and a hydroxylating agent. The reaction typically requires elevated temperatures and may be catalyzed by acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of 1H-isoindole-1,3(2H)-dione, 5-amino-2-hydroxy- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1H-isoindole-1,3(2H)-dione, 5-amino-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the isoindole ring can be reduced to form alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research has indicated that derivatives of 1H-isoindole-1,3(2H)-dione exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that specific derivatives could effectively target cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases .
Neuroprotective Properties
Recent research has explored the neuroprotective effects of 5-amino-2-hydroxy-1H-isoindole-1,3(2H)-dione against neurodegenerative diseases such as Alzheimer's. The compound demonstrated the ability to inhibit acetylcholinesterase activity, which is crucial for maintaining cognitive functions .
Chemical Synthesis
Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives that can be utilized in synthesizing more complex molecules. Researchers have successfully employed this compound in multi-step synthesis protocols to develop new pharmaceuticals and agrochemicals .
Material Science
Polymer Chemistry
In material science, 1H-isoindole-1,3(2H)-dione derivatives have been explored for their potential use in polymer chemistry. They can act as monomers or cross-linking agents in the production of polymers with enhanced thermal stability and mechanical properties .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of MCF-7 cell proliferation with IC50 values in the micromolar range. |
| Study B | Anti-inflammatory Effects | Showed reduced levels of TNF-alpha and IL-6 in macrophage cultures treated with the compound. |
| Study C | Neuroprotective Properties | Inhibited acetylcholinesterase activity by up to 50%, suggesting potential for Alzheimer's treatment. |
Mechanism of Action
The mechanism of action of 1H-isoindole-1,3(2H)-dione, 5-amino-2-hydroxy- depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its amino and hydroxyl groups. These interactions can modulate biochemical pathways and result in therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
5-Amino Derivatives
- 1H-Isoindole-1,3(2H)-dione, 5-amino (CAS 3676-85-5): Molecular Formula: C₈H₆N₂O₂; Molecular Weight: 162.15 g/mol. Demonstrated in studies as a precursor for anticonvulsant agents, where substitution at position 2 (e.g., phenethyl groups) enhances activity .
5-Hydroxy Derivatives
- 5-Hydroxy-1H-isoindole-1,3(2H)-dione (KT7): Molecular Formula: C₈H₅NO₃; Molecular Weight: 179.13 g/mol. Replaces the 5-amino group with a hydroxyl, altering electronic properties and reducing basicity. Likely impacts solubility and metabolic stability .
Halogen- and Nitro-Substituted Derivatives
- 5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione (CAS 647860-38-6): Molecular Formula: C₈H₃BrN₂O₅; Molecular Weight: 287.02 g/mol. Electron-withdrawing groups (Br, NO₂) increase stability but may reduce bioavailability. Potential applications in electrophilic reactions or as intermediates in drug synthesis .
Complex N-Substituted Derivatives
- 2-(3-Amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione (CAS 696650-05-2): Molecular Formula: C₁₅H₁₁N₂O₃Cl; Molecular Weight: 302.71 g/mol. Used as a research chemical in neurological studies .
Key Findings :
- Anticonvulsant Activity : Phenethyl and naphthyl derivatives () show enhanced activity due to hydrophobic interactions with sodium channels.
- COX-2 Affinity : The target compound’s -NH₂ and -OH groups may improve binding to COX-2’s polar active site, as seen in docking studies .
- Antioxidant Potential: Hydrazide-linked derivatives () exhibit radical scavenging, influenced by electron-donating substituents.
Physicochemical Properties
| Property | 5-Amino-2-hydroxy- | 5-Amino- (CAS 3676-85-5) | 5-Bromo-2-hydroxy-4-nitro- |
|---|---|---|---|
| Molecular Weight | ~179–182* | 162.15 | 287.02 |
| Solubility | High (polar groups) | Moderate | Low (Br, NO₂) |
| Stability | Prone to oxidation | Stable | High (electron-withdrawing) |
| Melting Point | Not reported | 188–191°C (analogues) | Not reported |
*Estimated based on analogues (e.g., 5-hydroxy derivative: 179.13 g/mol ).
Biological Activity
1H-Isoindole-1,3(2H)-dione, 5-amino-2-hydroxy- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound is part of the isoindole family, which has been associated with various pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for 1H-isoindole-1,3(2H)-dione, 5-amino-2-hydroxy- is C8H6N2O3. Its structure includes a phthalimide ring that is known for its stability and bioactivity. The presence of amino and hydroxy groups enhances its interaction with biological targets.
1. Anti-inflammatory and Analgesic Properties
Numerous studies have investigated the anti-inflammatory effects of isoindole derivatives. For instance, compounds derived from 1H-isoindole-1,3(2H)-dione have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain pathways. In a study, several derivatives exhibited greater COX-2 inhibition than the reference drug meloxicam .
Table 1 summarizes the IC50 values for various derivatives against COX enzymes:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Meloxicam | 15.0 | 0.5 |
| Compound A | 12.0 | 0.4 |
| Compound B | 10.5 | 0.3 |
| Compound C | 14.0 | 0.6 |
The compounds also demonstrated antioxidant activity by scavenging reactive oxygen species (ROS), which contributes to their anti-inflammatory effects .
2. Neuroprotective Effects
The neuroprotective potential of isoindole derivatives has been explored in the context of Alzheimer's disease. Research indicates that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
Table 2 presents the inhibitory activity against AChE and BuChE:
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| Donepezil | 3.29 | - |
| Compound D | 1.12 | 21.24 |
| Compound E | 34 | 0.54 |
These findings suggest that modifications to the isoindole structure can lead to enhanced potency against cholinesterases, making them promising candidates for further development as cognitive enhancers .
3. Antioxidant Activity
The antioxidant properties of isoindole derivatives are linked to their ability to modulate oxidative stress in cells. Studies have shown that these compounds can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 while promoting anti-inflammatory mediators like IL-10 . This dual action underscores their potential in treating conditions characterized by oxidative stress and inflammation.
Case Studies
In a recent study by Karim et al., various isoindole derivatives were synthesized and evaluated for their biological activities. The results indicated that compounds with specific substituents exhibited superior anti-inflammatory and analgesic effects compared to standard drugs .
Another investigation focused on the pharmacokinetic profiles of these compounds using bioinformatics tools, revealing favorable absorption characteristics and central nervous system penetration capabilities .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Reactants | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| 4-Aminophthalic acid + NH₂OH·HCl | Ethanol | Reflux | 3 h | 72% |
Advanced: How can in vivo models be designed to evaluate its pharmacological effects?
Answer:
Neuropathic pain models (e.g., chronic constriction injury in rodents) are used to assess analgesic activity:
- Dosage : 10–50 mg/kg administered intraperitoneally.
- Endpoints : Mechanical allodynia (von Frey filaments), thermal hyperalgesia (Hargreaves test).
- Anti-edematous activity : Measured via carrageenan-induced paw edema, with COX-2 inhibition quantified by ELISA .
Q. Table 2: Key Pharmacological Findings
| Model | Dose (mg/kg) | Efficacy (% Inhibition) | Mechanism Linked | Reference |
|---|---|---|---|---|
| Carrageenan edema | 20 | 58% reduction | COX-2 inhibition | |
| Chemotherapy-induced neuropathy | 50 | 40% pain relief | Neurogenic modulation |
Advanced: How do molecular docking studies contribute to understanding its mechanism of action?
Answer:
Docking studies predict binding interactions with therapeutic targets:
- COX-2 inhibition : The compound occupies the catalytic site, forming hydrogen bonds with Arg120 and Tyr355.
- BRCA1/2 antagonism : Derivatives show π-π stacking with DNA-binding domains (binding energy: −8.2 kcal/mol) .
Methodology :
Prepare ligand (compound) and receptor (PDB ID: 1PXX for COX-2) using AutoDock Vina.
Validate docking poses with MD simulations (e.g., 100 ns trajectories).
Advanced: What strategies resolve discrepancies in reported biological activities across studies?
Answer:
Discrepancies (e.g., varying IC₅₀ values for COX inhibition) arise from:
- Experimental variables : Cell lines (e.g., RAW 264.7 vs. THP-1), assay conditions (pH, co-factors).
- Structural analogs : Substituent modifications (e.g., PEGylation in derivatives alters solubility and bioavailability).
Resolution strategies : - Meta-analysis : Compare datasets using standardized protocols (e.g., NIH Assay Guidance Manual).
- Structure-activity relationship (SAR) studies : Systematically vary substituents to isolate critical functional groups .
Basic: What analytical techniques confirm purity and stability under storage conditions?
Answer:
- HPLC : Purity >98% (C18 column, 0.1% TFA/ACN gradient, retention time ~6.2 min) .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months; monitor degradation via LC-MS (major degradation product: dehydroxylated isoindole-dione).
Advanced: How to design derivatives for improved pharmacokinetics?
Answer:
- PEGylation : Attach polyethylene glycol (PEG) chains to enhance solubility (e.g., Thalidomide-PEG5-NH₂ in ).
- Prodrug strategies : Introduce ester moieties for controlled release (e.g., acetyl-protected hydroxyl group).
- Computational ADMET profiling : Predict logP, BBB permeability, and CYP450 interactions using QikProp or SwissADME .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
